

VULM 1457: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VULM 1457**

Cat. No.: **B1662339**

[Get Quote](#)

An In-depth Analysis of the ACAT Inhibitor **VULM 1457**: Chemical Structure, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive overview of **VULM 1457**, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **VULM 1457** for conditions such as hypercholesterolemia, atherosclerosis, and diabetes mellitus.

Chemical Structure and Physicochemical Properties

VULM 1457, with the CAS number 228544-65-8, is chemically identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea^{[1][2][3]}. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of **VULM 1457**

Identifier	Value
IUPAC Name	N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
CAS Number	228544-65-8 [1]
Molecular Formula	C ₂₅ H ₂₇ N ₃ O ₃ S [1]
Molecular Weight	449.57 g/mol [1]
SMILES	CC(C)c1cccc(c1C(C)C)NC(=O)Nc2ccc(cc2)Sc3ccc(cc3)--INVALID-LINK--[O-]
InChI	InChI=1S/C25H27N3O3S/c1-16(2)20-10-9-11-21(17(3)4)24(20)27-25(29)26-19-14-12-18(13-15-19)32-23-7-5-22(6-8-23)28(30)31/h5-17H,1-4H3,(H2,26,27,29)

Table 2: Physicochemical Properties of **VULM 1457**

Property	Value
Purity	≥99% [1] [2] [3]
Solubility	Soluble to 100 mM in DMSO [1]
Storage	Store at +4°C [1]

Mechanism of Action and Biological Activity

VULM 1457 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT)[\[2\]](#)[\[3\]](#). ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, **VULM 1457** prevents the accumulation of cholesteryl esters, which is a key process in the development of atherosclerosis.

The biological activities of **VULM 1457** have been investigated in both *in vitro* and *in vivo* models.

In Vitro Activity

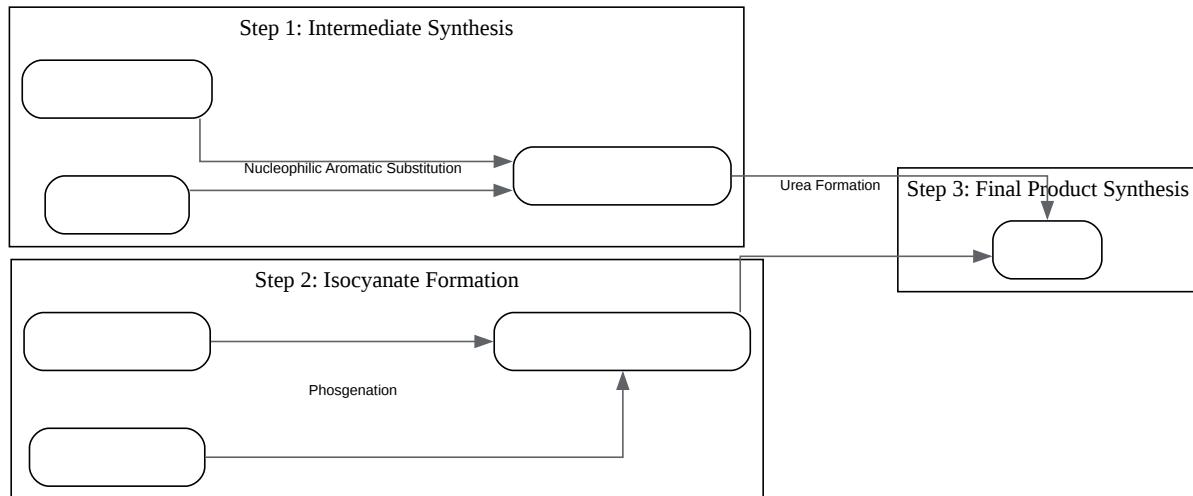
- ACAT Inhibition: **VULM 1457** effectively inhibits ACAT activity in various cell lines.
- Adrenomedullin Regulation: In human hepatoblastic HepG2 cells, **VULM 1457** has been shown to significantly reduce the production and secretion of adrenomedullin (AM). It also down-regulates AM receptors on these cells. At concentrations of 0.03 and 0.1 μ M, **VULM 1457** significantly down-regulated specific AM receptors and reduced AM secretion in hypoxic HepG2 cells[4].
- Cell Proliferation: **VULM 1457** negatively regulates cell proliferation induced by adrenomedullin[4].

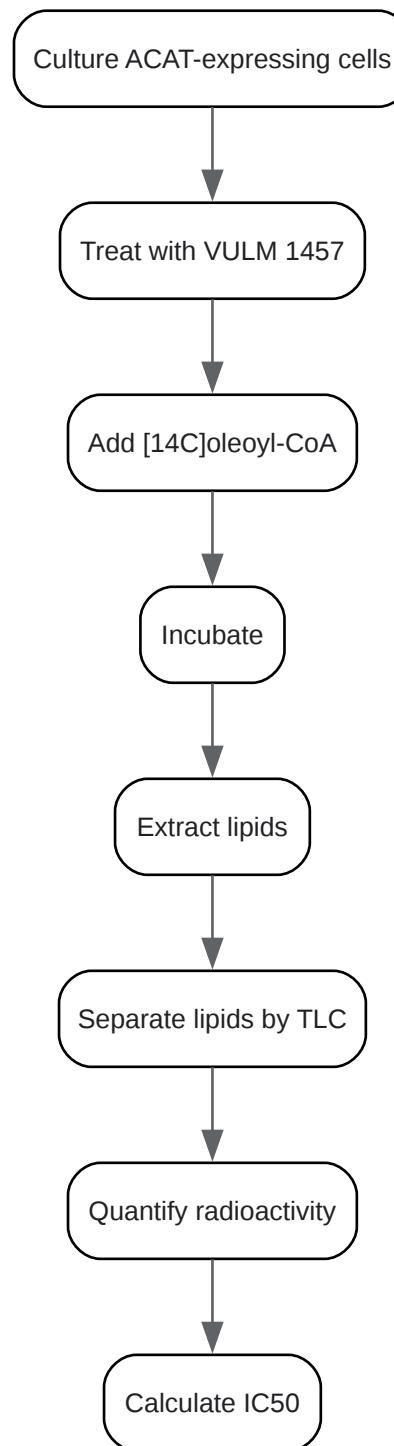
In Vivo Activity

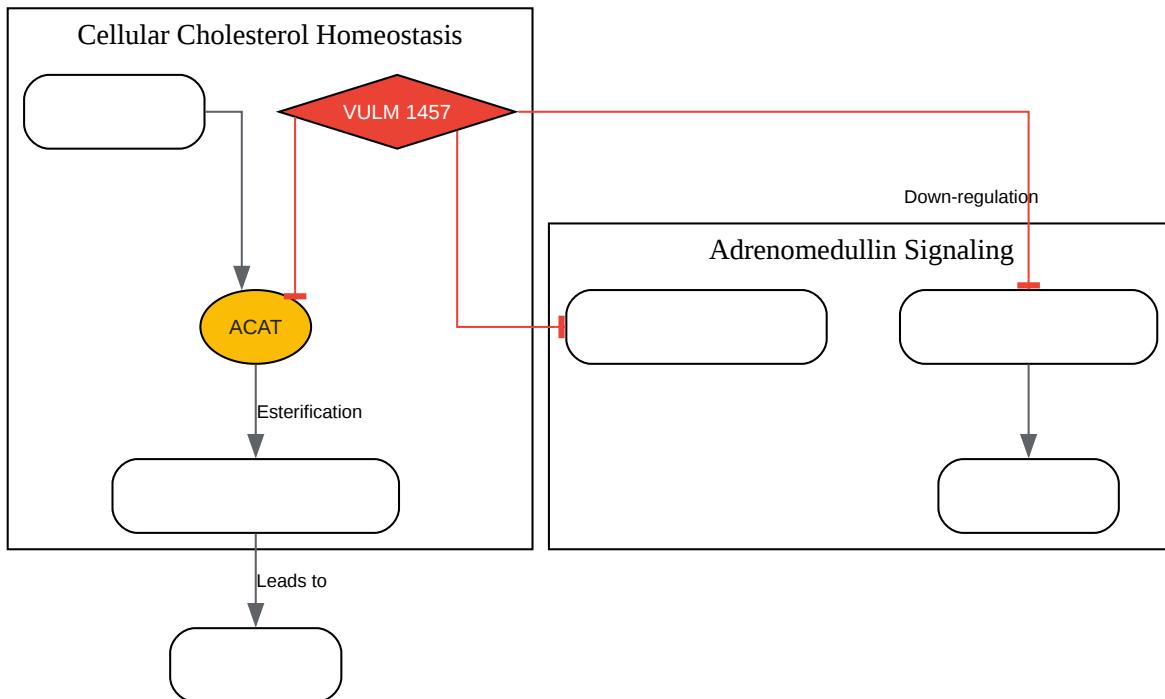
- Hypolipidemic Effects: In diabetic-hypercholesterolemic rat models, oral administration of **VULM 1457** (50 mg/kg/day for 5 days) significantly decreased plasma total cholesterol levels from 2.9 ± 0.5 mM to 1.7 ± 0.1 mM. A similar hypolipidemic effect was observed in the liver, with cholesterol levels decreasing from 7.4 ± 1.0 mg/g to 3.9 ± 0.2 mg/g[4].
- Cardioprotective Effects: **VULM 1457** has been shown to protect the hearts of diabetic-hypercholesterolemic rats against ischemia/reperfusion injury[4].
- Anti-atherogenic Activity: The compound significantly reduces atherogenic activity in animal models of atherosclerosis[4].

Experimental Protocols

This section provides representative experimental protocols for the synthesis, characterization, and biological evaluation of **VULM 1457**. It is important to note that while these protocols are based on established methodologies for similar compounds and assays, specific details for **VULM 1457** may need to be optimized.


Synthesis of **VULM 1457** (Representative Protocol)


A general method for the synthesis of N-aryl-N'-phenylurea derivatives, which can be adapted for **VULM 1457**, involves the reaction of an isocyanate with an amine.


Step 1: Synthesis of 4-((4-nitrophenyl)thio)aniline This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrothiophenol and 4-fluoro-1-nitrobenzene or a similar activated aryl halide.

Step 2: Synthesis of 2,6-diisopropylaniline isocyanate 2,6-diisopropylaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the corresponding isocyanate.

Step 3: Synthesis of **VULM 1457** Equimolar amounts of 4-((4-nitrophenyl)thio)aniline and 2,6-diisopropylaniline isocyanate are reacted in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified by crystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]
- To cite this document: BenchChem. [VULM 1457: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662339#vulm-1457-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1662339#vulm-1457-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com